Quadazocine
Description
Quadazocine is a synthetic opioid receptor antagonist with a complex stereochemical structure. Its molecular formula is C₂₅H₃₇NO₂, with an average molecular weight of 383.576 g/mol and three defined stereocenters . The IUPAC name is 1-Cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-yl]-3-pentanone . This compound exhibits competitive antagonism at mu (μ), kappa (κ), and delta (δ) opioid receptors, with binding affinities (pKi) of 10.0 (μ), 9.7 (κ), and 8.9 (δ) in human receptors, indicating strongest activity at μ receptors .
Pharmacologically, this compound has been extensively studied in primate models (e.g., rhesus and squirrel monkeys) to antagonize opioid agonist-induced effects, including analgesia, respiratory depression, and discriminative stimuli . Its clinical relevance lies in its utility for differentiating opioid receptor subtypes in vivo .
Structure
3D Structure
Properties
Molecular Formula |
C25H37NO2 |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |
InChI |
InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1 |
InChI Key |
LOYWOYCPSWPKFH-CSIQULDISA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Canonical SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
Synonyms |
quadazocine quadazocine mesylate, (2R-(2alpha,6alpha,11S))-isomer quadazocine mesylate, (2S-(2alpha,6alpha,11S))-isomer Win 44,441 Win 44441 Win 44441-3 Win-44441 |
Origin of Product |
United States |
Preparation Methods
The synthesis of quadazocine involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes:
Cyclization: Formation of the benzomorphan core through cyclization reactions.
Functional Group Modifications: Introduction of the cyclopentyl and hydroxy groups through various functional group transformations.
Final Assembly: Coupling of the pentanone moiety to complete the synthesis.
Chemical Reactions Analysis
Quadazocine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxy and cyclopentyl groups, can lead to the formation of analogs with different receptor affinities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Quadazocine is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the structure-activity relationships of opioid antagonists.
Biology: Investigating the role of opioid receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications for opioid addiction and overdose treatment.
Industry: Developing new opioid antagonists with improved efficacy and safety profiles
Mechanism of Action
Quadazocine exerts its effects by binding to opioid receptors and blocking their activation by endogenous or exogenous agonists. This antagonistic action prevents the typical effects of opioid receptor activation, such as analgesia and euphoria. The molecular targets of this compound include the μ, κ, and δ opioid receptors, with a significant preference for the μ receptor and the κ2 subtype. The pathways involved in its mechanism of action include inhibition of G-protein coupled receptor signaling, leading to reduced intracellular cAMP levels and decreased neuronal excitability .
Comparison with Similar Compounds
Receptor Selectivity Profiles
This compound’s antagonism potency (quantified via pA₂ values ) varies significantly across receptor subtypes and agonists (Table 1):
Key Findings :
Functional Antagonism in Behavioral Models
- Analgesia Antagonism : this compound dose-dependently reverses κ agonist-induced analgesia (e.g., U50,488, ethylketocyclazocine) but requires higher doses compared to μ antagonism .
- Discriminative Stimulus Effects : this compound’s pA₂ values differ between μ- and κ-mediated stimuli. For codeine (μ agonist), pA₂ = 7.8; for ethylketazocine (κ agonist), pA₂ = 5.7 .
- Rate-Decreasing Effects : In food-reinforcement models, this compound antagonizes μ agonists (e.g., fentanyl) at lower doses (0.1–10 mg/kg) than κ agonists (U69,593) .
Comparison with Other Antagonists
- Naltrexone : Exhibits higher affinity for κ₁ receptors (pA₂ = 7.6 for U69,593) compared to this compound (pA₂ = 6.5), but less μ selectivity .
- Beta-Funaltrexamine (β-FNA) : A μ-selective irreversible antagonist, β-FNA lacks this compound’s κ/δ activity, making this compound superior for studying κ-mediated effects .
- Naloxone : While both are μ-preferring, this compound’s broader receptor coverage (κ/δ) allows differentiation of mixed opioid effects in vivo .
Structural and Mechanistic Insights
This compound’s 6,7-benzomorphan scaffold (common in κ agonists like bremazocine) is modified with a cyclopentyl group, enhancing μ receptor affinity . Unlike arylacetamide κ agonists (e.g., U50,488), this compound’s stereochemistry and bulky substituents prevent full κ agonism, favoring antagonism .
Research Implications
This compound remains a critical tool for:
Receptor Subtype Differentiation : Its pA₂ disparities confirm μ/κ receptor multiplicity in primates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
